2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)-
Description
The compound “2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)-” is a spirocyclic organophosphorus derivative characterized by a central pentaerythritol-based core. Its structure comprises two six-membered rings fused at the phosphorus atoms, with 2-chloroethoxy substituents at the 3,9-positions (Fig. 1). This compound is primarily synthesized via the reaction of pentaerythritol with phosphorus oxychloride or chlorinated phosphites, followed by substitution with 2-chloroethanol .
Its applications are linked to flame retardancy and polymer stabilization due to the synergistic effects of phosphorus and chlorine, which enhance thermal stability and inhibit combustion . However, regulatory scrutiny under the U.S. EPA’s Significant New Use Rules (SNURs) highlights concerns about its environmental persistence and toxicity, necessitating stringent handling protocols .
Properties
CAS No. |
60860-22-2 |
|---|---|
Molecular Formula |
C9H16Cl2O6P2 |
Molecular Weight |
353.07 g/mol |
IUPAC Name |
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16Cl2O6P2/c10-1-3-12-18-14-5-9(6-15-18)7-16-19(17-8-9)13-4-2-11/h1-8H2 |
InChI Key |
DNRRTXPAUIIZED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COP(O1)OCCCl)COP(OC2)OCCCl |
Origin of Product |
United States |
Preparation Methods
Preparation of Phosphorochloridite Intermediate
- Reactants : Pentaerythritol and phosphorus trichloride (PCl₃).
- Solvent : Dichloroethane.
- Conditions : The reaction is carried out by mixing 1 mole of pentaerythritol with approximately 2 moles of phosphorus trichloride in dichloroethane solvent.
- Outcome : Formation of a cyclic phosphorochloridite intermediate, which is used directly in subsequent steps without further purification.
This step forms the core spirocyclic phosphorus-oxygen framework essential for the final compound.
Reaction with Ethylene Oxide
- The phosphorochloridite intermediate is reacted with ethylene oxide (oxirane) at about 50°C over approximately 2.5 hours.
- A catalyst such as titanium tetrachloride (TiCl₄) is used in catalytic amounts (e.g., 5 drops) to promote the ring-opening of ethylene oxide.
- The reaction is monitored until neutral to moist litmus paper, indicating completion.
- This step introduces 2-hydroxyethoxy substituents at the phosphorus atoms.
Conversion to 3,9-bis(2-chloroethoxy) Derivative
- The hydroxy groups are converted to 2-chloroethoxy groups by reaction with 2-chloroethanol.
- Chlorine gas is bubbled through the reaction mixture to oxidize the phosphite to the phosphate ester.
- The reaction temperature is controlled at about 25°C using an acetone-ice bath to prevent decomposition.
- The presence of a slight excess of chlorine is indicated by a persistent greenish color in the solution.
- After completion, the reaction mixture is neutralized with propylene oxide to remove residual acid.
- The product is isolated by distillation under reduced pressure (10-20 mm Hg) at 30-50°C to remove hydrogen chloride formed during the reaction.
Alternative Preparation via Halophosphate and Alcohol/Amines
- The compound can also be synthesized by reacting a 3,9-dihalo-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-dioxide intermediate with 2-chloroethanol or its metal salt.
- This nucleophilic substitution replaces halogen atoms with 2-chloroethoxy groups.
- The reaction is typically performed by heating the mixture gently under reflux for 3-4 hours.
- Solvents such as ethylene dichloride, benzene, or toluene may be used as inert media.
- Catalysts like magnesium oxide, magnesium chloride, calcium oxide, calcium chloride, titanium chloride, or vanadium acetate, or weak organic bases such as pyridine or triethylamine, can accelerate the reaction.
Summary Table of Preparation Steps
Additional Notes on Reaction Conditions and Purification
- Temperature control during chlorination is critical to avoid side reactions and degradation.
- Excess chlorine is carefully monitored by color change (greenish tint).
- Neutralization with propylene oxide removes acidic by-products.
- Distillation under reduced pressure is used to isolate the pure product.
- Catalysts and bases can significantly improve reaction rates and yields in substitution steps.
Chemical Reactions Analysis
Types of Reactions
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C5H8Cl2O4P2 and a molecular weight of approximately 264.96 g/mol. Its structure includes multiple oxygen and phosphorus atoms arranged in a spiro configuration, which is significant for its reactivity and interaction with other substances .
Materials Science
Flame Retardants:
The compound has been investigated for its potential as a flame retardant due to its phosphorus content. Phosphorus-containing compounds are known to enhance the flame resistance of polymers. Research indicates that the incorporation of this compound into polymer matrices can significantly reduce flammability while maintaining mechanical properties .
Additives in Coatings:
In coatings technology, the compound serves as an additive to improve the durability and thermal stability of coatings. Its unique structure allows it to interact favorably with various resin systems, enhancing performance under thermal stress .
Medicinal Chemistry
Anticancer Activity:
Studies have shown that compounds similar to 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through oxidative stress pathways .
Drug Delivery Systems:
The compound's ability to form stable complexes with certain drugs makes it a candidate for drug delivery applications. Its spiro structure facilitates encapsulation within nanoparticles or liposomes, enhancing bioavailability and targeted delivery of therapeutic agents .
Environmental Applications
Bioremediation:
Research indicates that phosphorus-containing compounds can play a role in bioremediation efforts by promoting microbial growth that degrades pollutants. The compound may enhance the efficiency of bioremediation processes in contaminated sites by providing essential nutrients .
Water Treatment:
The compound has potential applications in water treatment processes due to its ability to bind heavy metals and other contaminants. This property can be utilized in developing filtration systems that remove toxic substances from water sources .
Case Studies
Mechanism of Action
The mechanism of action of 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of phosphorus atoms allows it to participate in phosphorylation reactions, which are crucial in various biological processes. Additionally, the chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The spirocyclic phosphates/phosphonates family includes derivatives with varying substituents at the 3,9-positions. Key structural differences and their implications are summarized in Table 1.
Table 1: Structural Comparison of Spirocyclic Organophosphorus Compounds
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyl, cumyl) in compounds like 154862-43-8 and 26741-53-7 enhance thermal stability by hindering oxidative degradation .
- Electron-Withdrawing Groups : The 2-chloroethoxy groups in the target compound introduce Cl⁻, which may improve flame retardancy but increase hydrolytic sensitivity compared to aryl-substituted analogs .
- P-O Bond Lengths : In the dichloro derivative (126505-35-9), P–O bonds average 1.445 Å, typical for spirocyclic phosphates. Substituent electronegativity (e.g., Cl⁻ vs. aryl) slightly modulates bond lengths .
Thermal and Chemical Stability
Thermogravimetric Analysis (TGA) Data :
- Target Compound : Estimated decomposition temperature (Td) ~250–300°C, inferred from analogs .
- 3,9-Bis(2,4-dicumylphenoxy) (154862-43-8): Td > 350°C due to steric shielding of phosphorus centers .
- 3,9-Diethoxy derivative (7093-41-6) : Lower Td (~200°C) due to less stable alkoxy groups .
Hydrolytic Stability :
- Chloroethoxy substituents in the target compound render it susceptible to hydrolysis under acidic/alkaline conditions, whereas aryl-substituted derivatives (e.g., 154862-43-8) exhibit superior resistance .
Biological Activity
2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)- (CAS Number: 154862-43-8) is a complex phosphorous-containing compound known for its potential applications in various fields such as materials science and biochemistry. This article explores its biological activity, focusing on its antioxidant properties and potential implications in pharmacology.
The compound's molecular formula is with a molecular weight of 852.97 g/mol. It has a melting point ranging from 229 to 232 °C and a predicted boiling point of approximately 778.2 °C. The compound is classified as a solid at room temperature and is slightly soluble in chloroform when heated .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 852.97 g/mol |
| Melting Point | 229-232 °C |
| Boiling Point | ~778.2 °C |
| Solubility | Slightly in chloroform |
| Density | 1.26 g/cm³ |
Antioxidant Properties
One of the primary biological activities attributed to this compound is its role as an antioxidant . Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. The compound has been shown to effectively inhibit the oxidation of lipids and other biomolecules in vitro.
- Mechanism of Action : The antioxidant activity is primarily due to the presence of phosphite groups that can scavenge free radicals and stabilize reactive oxygen species (ROS). This property makes it a valuable additive in polymer stabilization and potentially in pharmaceutical formulations.
-
Case Studies :
- A study demonstrated that the addition of this compound to polymer matrices significantly improved thermal stability and reduced degradation rates under oxidative conditions .
- Another research highlighted its effectiveness in reducing lipid peroxidation in cellular models, suggesting potential applications in protecting against metabolic diseases .
Toxicity and Safety Profile
While the compound exhibits beneficial biological activities, safety assessments are crucial for its application:
- Toxicological Studies : Limited studies have indicated that at appropriate concentrations, the compound does not exhibit acute toxicity; however, long-term exposure effects remain under investigation.
- Regulatory Status : It is classified for research purposes only and not approved for use as a pharmaceutical or food additive without further evaluation .
Industrial Uses
The compound is widely used as an antioxidant for polymers , enhancing their durability and resistance to degradation during processing and end-use applications. Its application extends to:
- Plastics : As a stabilizer in various plastic formulations.
- Coatings : In protective coatings where oxidative stability is critical.
Pharmaceutical Potential
Given its antioxidant properties, there is ongoing research into its potential use in:
- Pharmacology : As a protective agent against oxidative stress-related diseases.
- Food Industry : As a food additive to enhance shelf-life by preventing rancidity.
Q & A
What are the key challenges in synthesizing derivatives of this spirocyclic compound, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of spirocyclic phosphates often involves multi-step reactions with stringent control over steric and electronic factors. For example, derivatives like 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)- analogs require refluxing in polar aprotic solvents (e.g., DMSO) under inert atmospheres to prevent hydrolysis of the phosphorus-oxygen bonds . Key challenges include:
- Byproduct formation : Competing side reactions due to the reactivity of chloroethoxy groups.
- Purification : Column chromatography or crystallization (e.g., using ethanol-water mixtures) is critical, as impurities can skew analytical data .
Optimization Strategy : Use kinetic studies (e.g., monitoring via P NMR) to identify optimal reaction times and temperatures.
How can researchers address discrepancies in physicochemical property data (e.g., boiling points) for this compound?
Basic Research Question
Publicly available data for this compound often lack critical parameters like boiling points or flash points . To resolve discrepancies:
- Experimental Validation : Employ differential scanning calorimetry (DSC) for decomposition analysis and gas chromatography (GC) for volatility studies.
- Computational Estimation : Use software like COSMOtherm to predict properties based on molecular descriptors .
Note : Regulatory documents (e.g., EPA guidelines) emphasize verifying purity before testing, as impurities significantly affect results .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
The compound’s chloroethoxy groups and phosphorus centers pose hazards (e.g., skin irritation, environmental toxicity). Key protocols include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and fume hoods for synthesis .
- Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
- Waste Disposal : Follow EPA guidelines (§721.125) for phosphorus-containing waste to avoid ecosystem contamination .
How does regulatory compliance impact the international sharing of research samples?
Basic Research Question
Under TSCA Section 12(b), exports of this compound require EPA notifications due to its use in restricted applications (e.g., flame retardants) . Researchers must:
- Documentation : Maintain records of synthesis batches, purity, and hazard classifications for ≥3 years .
- Collaboration Frameworks : Align with REACH regulations (ECHA) for EU partners, ensuring proper labeling (e.g., H302 hazard statements) .
What advanced techniques are recommended for structural elucidation of spirocyclic phosphorus derivatives?
Advanced Research Question
X-ray crystallography is the gold standard for confirming spirocyclic geometry. For example, studies on analogous compounds (e.g., 3,9-bis(2,4-dichlorophenyl)- derivatives) revealed chair conformations in the dioxaphosphorinan rings, critical for understanding reactivity . Complementary methods:
- NMR Spectroscopy : H and P NMR to assess electronic environments and substituent effects .
- DFT Calculations : Map electron density distributions to predict sites for nucleophilic attack .
How can the hydrolytic stability of this compound be systematically evaluated under varying pH conditions?
Advanced Research Question
Hydrolysis of the P–O–C bonds in aqueous media is a major degradation pathway. Methodological approaches include:
- Kinetic Studies : Monitor pH-dependent degradation (pH 2–12) via LC-MS, identifying half-lives and degradation products .
- Mechanistic Probes : Use isotopic labeling (O) to trace oxygen exchange in hydrolyzed products .
Key Finding : Acidic conditions (pH < 4) accelerate hydrolysis, necessitating stabilizers (e.g., antioxidants) for long-term storage .
What strategies resolve contradictions in reported bioactivity data for phosphorus-containing spirocycles?
Advanced Research Question
Discrepancies often arise from variations in purity or assay conditions. A tiered validation framework is recommended:
Purity Verification : Use HPLC-UV/ELSD to confirm ≥95% purity, as impurities like unreacted phenols can skew bioactivity .
Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
Comparative Studies : Benchmark against structurally characterized analogs (e.g., 3,9-dimethyl derivatives) to isolate substituent effects .
How can computational models predict the environmental fate of this compound?
Advanced Research Question
QSAR models and molecular dynamics simulations are critical for assessing persistence, bioaccumulation, and toxicity (PBT):
- Degradation Pathways : Simulate hydrolysis and photolysis using software like EPI Suite .
- Ecotoxicology : Predict LC values for aquatic organisms via ECOSAR, validated against experimental data from OECD guidelines .
Regulatory Relevance : Models must align with EPA’s Ecological Structure Activity Relationships (ECOSAR) framework for risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
